2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione is a complex heterocyclic compound that combines the structural features of imidazo[1,2-a]pyrimidine and isoindole-1,3-dione
Mechanism of Action
Target of Action
They have been used in the development of covalent inhibitors, particularly in the treatment of cancers .
Mode of Action
Imidazo[1,2-a]pyrimidine derivatives have been shown to act as covalent inhibitors, binding to their targets and inhibiting their function .
Biochemical Pathways
Imidazo[1,2-a]pyrimidine derivatives have been used in the development of inhibitors for the pi3kα pathway, which is involved in cell proliferation, growth, and differentiation .
Result of Action
Imidazo[1,2-a]pyrimidine derivatives have shown anticancer activity in various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of Imidazo[1,2-a]pyrimidine: This can be achieved through the cyclization of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions.
Alkylation: The imidazo[1,2-a]pyrimidine is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Formation of Isoindole-1,3-dione: This involves the reaction of phthalic anhydride with an amine to form the isoindole-1,3-dione structure.
Coupling Reaction: The final step involves coupling the alkylated imidazo[1,2-a]pyrimidine with the isoindole-1,3-dione under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Reagents: Use of efficient catalysts to speed up the reactions and reduce costs.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium hydride for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology and Medicine
Pharmacology: Potential use as a drug candidate due to its heterocyclic structure, which is common in many pharmaceuticals.
Biological Probes: Used in the study of enzyme mechanisms and receptor binding.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(2-Imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione: shares similarities with other heterocyclic compounds such as:
Uniqueness
- Structural Complexity : Combines two distinct heterocyclic systems, providing unique chemical properties.
- Versatility : Can undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
- Potential Applications : Broad range of applications in different fields, from medicinal chemistry to materials science.
This compound’s unique combination of structural features and reactivity makes it a valuable subject of study in various scientific disciplines
Properties
IUPAC Name |
2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-14-12-4-1-2-5-13(12)15(22)20(14)9-6-11-10-19-8-3-7-17-16(19)18-11/h1-5,7-8,10H,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKGODUMEVAFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.